molecular formula C43H50N4O17 B1234673 3,3',3'',3'''-(7S,8S,12S,13S,14R,15S)-2,7,12,18-tetrakis(2-carboxyethyl)-3,8,17-tris(carboxymethyl)-15-hydroxy-8,13,15-trimethyl-7,8,12,13,14,15,20,24-octahydroporphyrin-13(1),14-carbolactone

3,3',3'',3'''-(7S,8S,12S,13S,14R,15S)-2,7,12,18-tetrakis(2-carboxyethyl)-3,8,17-tris(carboxymethyl)-15-hydroxy-8,13,15-trimethyl-7,8,12,13,14,15,20,24-octahydroporphyrin-13(1),14-carbolactone

Cat. No. B1234673
M. Wt: 894.9 g/mol
InChI Key: XJMAPDWWEYBIHV-PZDGQPBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-3B is the intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III in which three methyl groups have been introduced at positions 2, 7 and 20 of the tetrapyrrole framework and in which the carboxymethyl group at position 2 has been oxidised to form a lactone ring. It is a conjugate acid of a precorrin-3B(7-) and a precorrin-3B(6-).

Scientific Research Applications

Biochemical Analysis

A study by Elder (1972) isolated and identified three tetracarboxylate porphyrins, including compounds with similar structures to the subject compound, from the feces of patients with symptomatic cutaneous hepatic porphyria and rats with porphyria caused by hexachlorobenzene poisoning. This research helps in understanding the biochemical pathways and compounds involved in porphyria disorders (Elder, 1972).

Organic Chemistry and Molecular Synthesis

In the field of organic chemistry, Azizoglu et al. (2004) investigated the reaction of etheral methyllithium with specific compounds, leading to the formation of cyclic allenes and their dimerization. This study provides insights into the synthesis and structural elucidation of complex organic compounds, which can be related to the synthesis pathways of the subject compound (Azizoglu et al., 2004).

Pharmaceutical Research

Boscencu et al. (2019) conducted a study on new tetrapyrrolic structures as potential candidates for theranostics. This research is significant for understanding the synthesis and photochemical behavior of complex porphyrin structures, which can be directly related to the subject compound and its potential applications in medical imaging or therapy (Boscencu et al., 2019).

properties

Molecular Formula

C43H50N4O17

Molecular Weight

894.9 g/mol

IUPAC Name

3-[(1R,2S,12Z,14S,15S,16Z,19S,20S)-5,9,19-tris(2-carboxyethyl)-4,10,15-tris(carboxymethyl)-2-hydroxy-2,15,20-trimethyl-22-oxo-23-oxa-24,25,26,27-tetrazahexacyclo[16.5.1.13,6.18,11.113,16.01,20]heptacosa-3,5,8,10,12,16,18(24)-heptaen-14-yl]propanoic acid

InChI

InChI=1S/C43H50N4O17/c1-40(17-37(60)61)23(6-10-33(52)53)28-15-27-21(12-35(56)57)19(4-8-31(48)49)25(44-27)14-26-20(5-9-32(50)51)22(13-36(58)59)39(46-26)42(3,63)43-41(2,18-38(62)64-43)24(7-11-34(54)55)29(47-43)16-30(40)45-28/h15-16,23-24,44-46,63H,4-14,17-18H2,1-3H3,(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/b28-15-,30-16-/t23-,24-,40+,41+,42+,43-/m1/s1

InChI Key

XJMAPDWWEYBIHV-PZDGQPBOSA-N

Isomeric SMILES

C[C@@]12CC(=O)O[C@@]13[C@@](C4=C(C(=C(N4)CC5=C(C(=C(N5)/C=C\6/[C@H]([C@](/C(=C/C(=N3)[C@H]2CCC(=O)O)/N6)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)(C)O

SMILES

CC12CC(=O)OC13C(C4=C(C(=C(N4)CC5=C(C(=C(N5)C=C6C(C(C(=CC(=N3)C2CCC(=O)O)N6)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)(C)O

Canonical SMILES

CC12CC(=O)OC13C(C4=C(C(=C(N4)CC5=C(C(=C(N5)C=C6C(C(C(=CC(=N3)C2CCC(=O)O)N6)(C)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)(C)O

Origin of Product

United States

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